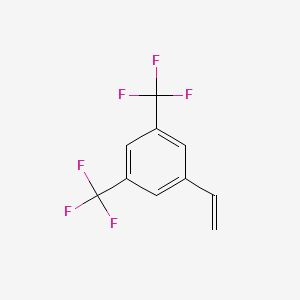

3,5-Bis(trifluoromethyl)styrene

Descripción

Significance of Fluorinated Organic Compounds in Contemporary Chemistry

Fluorinated organic compounds have carved a unique and indispensable niche in contemporary chemistry. The carbon-fluorine bond is the strongest single bond in organic chemistry, imparting exceptional thermal and chemical stability to molecules. alfa-chemistry.comwikipedia.org This stability is a key reason for their widespread use in various industrial and scientific fields. It is estimated that 20% of pharmaceuticals and 30-40% of agrochemicals are organofluorine compounds. alfa-chemistry.com The introduction of fluorine can enhance the metabolic stability and bioavailability of drug candidates. numberanalytics.comnumberanalytics.com

In materials science, fluorinated polymers, such as Teflon, are renowned for their low friction coefficients, non-stick properties, and resistance to chemical degradation. numberanalytics.commdpi.com These properties make them ideal for a range of applications, including non-stick coatings, specialty lubricants, and membranes for fuel cells. alfa-chemistry.comnumberanalytics.com The unique electronic properties of fluorinated compounds also make them valuable in the development of liquid crystal displays and advanced electronic materials. alfa-chemistry.comacs.org

The Role of the Trifluoromethyl Group in Modifying Molecular Properties

The trifluoromethyl (-CF3) group is a particularly powerful substituent in organic chemistry due to its profound impact on a molecule's electronic and physical properties. nih.gov Its high electronegativity and unique electronic effects significantly alter the reactivity and behavior of the parent molecule.

Electronic Effects of Trifluoromethyl Groups on Aromatic Systems

The trifluoromethyl group is a strong electron-withdrawing group, a characteristic that significantly influences the reactivity of aromatic systems. vaia.com This electron-withdrawing nature deactivates the aromatic ring towards electrophilic substitution reactions by reducing the electron density of the π-system. vaia.comwikipedia.org Consequently, electrophilic attack is directed to the meta position, as the ortho and para positions are more strongly deactivated. vaia.comyoutube.com

Inductive Effects of Trifluoromethyl Groups

The primary electronic influence of the trifluoromethyl group is its strong negative inductive effect (-I). nih.govwikipedia.org The high electronegativity of the three fluorine atoms pulls electron density away from the carbon atom of the -CF3 group, which in turn withdraws electron density from the attached aromatic ring through the sigma bond. vaia.comlibretexts.org This inductive withdrawal of electrons is a key factor in the deactivation of the aromatic ring and the meta-directing effect in electrophilic aromatic substitution. nih.govvaia.com

Overview of Styrene (B11656) Derivatives in Polymer Science and Organic Synthesis

Styrene and its derivatives are fundamental building blocks in polymer science, forming the basis for a wide range of commercially important polymers, most notably polystyrene. wikipedia.org Polystyrene is a versatile and widely used plastic found in applications from packaging to insulation. wikipedia.org The properties of polystyrene can be tailored by copolymerizing styrene with other monomers. For instance, styrene-butadiene rubber (SBR) is a key component in tires, while acrylonitrile-butadiene-styrene (ABS) is a high-impact plastic used in a variety of consumer goods. libretexts.org

In organic synthesis, styrene derivatives are valuable intermediates for the construction of more complex molecules. The vinyl group is a versatile functional handle that can participate in a wide array of chemical transformations, including addition reactions, oxidations, and various coupling reactions. The ability to introduce a diverse range of substituents onto the aromatic ring allows for the fine-tuning of the electronic and steric properties of the styrene monomer, enabling the synthesis of a vast library of compounds with specific desired characteristics. acs.org

Research Scope and Focus on 3,5-Bis(trifluoromethyl)styrene

The unique combination of a reactive vinyl group and two potent electron-withdrawing trifluoromethyl groups makes this compound a compelling subject for advanced chemical research. This article will focus specifically on the synthesis, properties, and applications of this compound, highlighting its role in the development of novel polymers and as a versatile building block in organic synthesis. The presence of the two -CF3 groups is expected to impart unique properties to its polymers, such as high thermal stability and altered optical and electronic characteristics. Research has shown that trifluoromethyl-substituted styrenes can be readily polymerized to create polymers with high glass transition temperatures and thermal stability. researchgate.net The strong electron-withdrawing nature of the substituents also influences the reactivity of the vinyl group, opening avenues for unique chemical transformations.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 349-59-7 | aobchem.comchemicalbook.com |

| Molecular Formula | C10H6F6 | aobchem.comrdchemicals.com |

| Molecular Weight | 240.15 g/mol | rdchemicals.com |

| Boiling Point | 60 °C at 20 mmHg | chemicalbook.com |

| Melting Point | 7-8 °C | chemicalbook.com |

| Density | 1.334 g/mL at 25 °C | chemicalbook.comsigmaaldrich.com |

| Refractive Index (n20/D) | 1.425 | chemicalbook.com |

| IUPAC Name | 1-ethenyl-3,5-bis(trifluoromethyl)benzene | sigmaaldrich.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-ethenyl-3,5-bis(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F6/c1-2-6-3-7(9(11,12)13)5-8(4-6)10(14,15)16/h2-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFICVUCVPKKPFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378301 | |

| Record name | 3,5-Bis(trifluoromethyl)styrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

349-59-7 | |

| Record name | 1-Ethenyl-3,5-bis(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=349-59-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Bis(trifluoromethyl)styrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Bis(trifluoromethyl)styrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Polymerization Studies of 3,5 Bis Trifluoromethyl Styrene

Homopolymerization Mechanisms and Kinetics

The homopolymerization of 3,5-Bis(trifluoromethyl)styrene has been investigated through various radical polymerization methods. The electron-withdrawing nature of the two trifluoromethyl substituents on the styrene (B11656) monomer significantly impacts its reactivity and the kinetics of polymerization.

Free Radical Polymerization (FRP)

Conventional free radical polymerization (FRP) is a common method for polymerizing vinyl monomers. For this compound, this process is typically initiated by the thermal decomposition of a radical initiator.

The free radical polymerization of this compound can be effectively initiated using azo compounds such as α,α'-azobis(isobutyronitrile) (AIBN). researchgate.net AIBN is a widely used initiator in free radical polymerization due to its first-order decomposition kinetics and the fact that its decomposition rate is largely unaffected by the solvent. cmu.edu The polymerization can be carried out in bulk or in solution. researchgate.net

The initiation process involves the thermal decomposition of AIBN to generate two cyanoisopropyl radicals and a molecule of nitrogen gas. These radicals then add to the vinyl group of the this compound monomer, initiating the polymer chain growth.

A comparative study of the polymerization rates of several trifluoromethyl-substituted styrenes, styrene (St), and pentafluorostyrene (PFS) was conducted in benzene and dioxane. The order of polymerization rates was determined to be:

4-Trifluoromethyl-tetrafluorostyrene (TFMTFS) > This compound (35BTFMS) > 2,5-Bis(trifluoromethyl)styrene (25BTFMS) > Pentafluorostyrene (PFS) > 2-Trifluoromethylstyrene (2TFMS) > Styrene (St). researchgate.net

This trend indicates that the presence of electron-withdrawing fluorine substituents on the phenyl ring increases the polymerization rate compared to unsubstituted styrene. Monomers with electron-withdrawing substituents generally exhibit faster polymerization rates in free radical polymerization. cmu.edu The trifluoromethyl groups in this compound make the vinyl double bond more electron-deficient, which can enhance its reactivity towards radical addition.

| Monomer | Relative Polymerization Rate |

|---|---|

| 4-Trifluoromethyl-tetrafluorostyrene (TFMTFS) | Highest |

| This compound (35BTFMS) | |

| 2,5-Bis(trifluoromethyl)styrene (25BTFMS) | |

| Pentafluorostyrene (PFS) | |

| 2-Trifluoromethylstyrene (2TFMS) | |

| Styrene (St) | Lowest |

This table illustrates the qualitative order of polymerization rates for various fluorinated styrenes, with TFMTFS showing the highest rate and Styrene the lowest. researchgate.net

While specific studies on the nonclassical kinetics in the polymerization of this compound are not extensively detailed in the reviewed literature, it is important to consider general principles of free-radical polymerization kinetics that can lead to nonclassical behavior. In many free-radical polymerizations, deviations from classical kinetic models occur, particularly at high conversions. This phenomenon, known as the gel effect or Trommsdorff–Norrish effect, is characterized by a significant autoacceleration of the polymerization rate and an increase in the average molecular weight of the polymer.

This effect arises from a decrease in the termination rate constant as the viscosity of the polymerization medium increases with polymer formation. The diffusion of large polymer radicals becomes restricted, reducing the frequency of bimolecular termination events. In contrast, the smaller monomer molecules can still diffuse to the growing polymer chains, allowing the propagation reaction to continue at a relatively high rate. While not specifically documented for this compound, it is a common feature in the bulk polymerization of styrenic monomers.

Controlled Radical Polymerization (RDRP) of Fluorinated Styrenes

Reversible-deactivation radical polymerization (RDRP) techniques offer the ability to synthesize polymers with controlled molecular weights, narrow molecular weight distributions (low dispersity), and complex architectures. For fluorinated styrenes, RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization has emerged as a particularly promising approach. fluorine1.ru

RAFT polymerization is a versatile RDRP method that can be applied to a wide range of monomers, including styrenes with electron-withdrawing groups. nih.gov The control in RAFT polymerization is achieved by adding a chain transfer agent (CTA), typically a thiocarbonylthio compound, to a conventional free-radical polymerization system. cmu.edu

Nitroxide-Mediated Polymerization (NMP)

Nitroxide-Mediated Polymerization (NMP) is a controlled radical polymerization (CRP) technique that enables the synthesis of polymers with well-defined architectures and low polydispersity. nih.govacs.org The mechanism relies on the reversible termination of growing polymer chains by a stable nitroxide radical. nih.gov This process establishes an equilibrium between active propagating radicals and dormant alkoxyamine species, which minimizes irreversible termination reactions. nih.gov

While NMP has been successfully applied to a variety of styrenic monomers, specific studies detailing the homopolymerization of this compound via NMP are not extensively documented in the reviewed literature. However, research into the NMP of other fluorinated styrene derivatives provides insight into the potential behavior of this monomer. For instance, the controlled radical copolymerization of α-trifluoromethylstyrene (TFMST) with styrene has been effectively achieved using NMP. nih.govmdpi.com In these cases, NMP allows for the incorporation of the trifluoromethyl-containing monomer into the polymer chain in a controlled manner. nih.gov The strong electron-withdrawing nature of the trifluoromethyl groups, as are present in this compound, can significantly influence monomer reactivity and the stability of the propagating radical, which are key factors in the NMP process. acs.orgnih.gov

Atom Transfer Radical Polymerization (ATRP)

Atom Transfer Radical Polymerization (ATRP) is another prominent CRP method used for synthesizing well-defined polymers. nih.gov This technique has been successfully employed for the surface-initiated polymerization of this compound. nih.gov In a study investigating substituent effects on surface-initiated ATRP, this compound demonstrated a notably high polymerization rate at 55 °C. nih.gov

The process involved initiating the polymerization from a specially prepared gold substrate. The growth of the poly(this compound) brush was confirmed by the presence of a sharp, strong peak at 1350 cm⁻¹ in its infrared spectrum, which corresponds to the C-F stretching of the CF₃ group. nih.gov The polymerization kinetics were monitored by measuring the increase in film thickness over time.

The data below illustrates the rapid growth of the polymer film, indicating the high reactivity of the monomer under these ATRP conditions. nih.gov

| Time (minutes) | Film Thickness (nm) |

|---|---|

| 30 | ~50 |

| 60 | ~125 |

| 120 | ~200 |

| 240 | ~350 |

The initial non-linear relationship between film thickness and time suggests a high concentration of radicals at the beginning of the polymerization, leading to some termination alongside the rapid polymerization rate. nih.gov

Anionic Polymerization of Fluorinated Styrene Derivatives

Anionic polymerization is a form of chain-growth polymerization initiated by a nucleophilic species, such as an organolithium compound. wikipedia.org This method is particularly effective for monomers with electron-withdrawing substituents that can stabilize the propagating carbanion. While this technique is well-established for styrene and its derivatives, the presence of trifluoromethyl groups introduces complexities. wikipedia.orgrsc.org

Research on the anionic polymerization of α-(trifluoromethyl)styrene, an isomer of the monomer of interest, indicates that this class of monomers is challenging to polymerize via anionic methods. acs.org The strong electron-withdrawing CF₃ group at the α-position can lead to side reactions and instability of the propagating species. acs.org Specific studies on the anionic polymerization of this compound were not found in the reviewed literature. The electron-withdrawing nature of the two CF₃ groups on the phenyl ring would be expected to significantly influence the electron density of the vinyl group and the stability of the resulting carbanion, thereby affecting the feasibility and outcome of anionic polymerization.

Copolymerization Strategies and Reactivity Ratios

Copolymerization with Methyl Methacrylate (MMA)

Copolymerization with Styrene (St)

The copolymerization of this compound (St(CF₃)₂) with styrene (St) has been investigated. researchgate.net Copolymers were synthesized with varying feed ratios to produce a series of materials containing different amounts of the fluorinated monomer, ranging from 5% to 50% mol/mol of St(CF₃)₂. researchgate.net The incorporation of the trifluoromethyl groups is known to alter the thermal and physical properties of the resulting polystyrene-based materials. researchgate.net Although specific reactivity ratios were not provided in the available abstracts, the successful synthesis of these copolymers across a range of compositions indicates that both monomers actively participate in the polymerization process.

Q-e Scheme Analysis in Copolymerization

The Alfrey-Price Q-e scheme is a semi-empirical method used to predict monomer reactivity ratios in radical copolymerization. In this model, 'Q' represents the reactivity of a monomer due to resonance stabilization, and 'e' reflects its polarity. dp.tech To determine the Q and e values for this compound, data from copolymerization experiments with a reference monomer, such as styrene (Q=1.0, e=-0.8), are required.

While there are mentions of studies aimed at determining the Q-e values for fluorinated monomers including this compound, the specific numerical values were not found in the reviewed literature. dp.tech The two electron-withdrawing trifluoromethyl groups on the styrene ring are expected to result in a positive 'e' value, indicating an electron-poor double bond, and to also influence the 'Q' value.

Influence of Trifluoromethyl Groups on Polymerization Behavior

The presence of two trifluoromethyl (-CF3) groups on the phenyl ring of styrene at the meta positions significantly alters its polymerization characteristics compared to unsubstituted styrene. These changes arise from a combination of steric and electronic effects imparted by the bulky and highly electronegative trifluoromethyl substituents.

The trifluoromethyl group is considerably larger than a hydrogen atom, and its presence on the aromatic ring introduces steric bulk. In the case of this compound, the -CF3 groups are located at the meta positions, meaning they are not directly adjacent to the polymerizing vinyl group. This positioning minimizes direct steric repulsion with the growing polymer chain and the incoming monomer during propagation.

The position of the trifluoromethyl group is critical; for example, the polymerization of α-trifluoromethylstyrene is significantly hindered. nih.gov In this case, the bulky, electron-withdrawing trifluoromethyl group is directly attached to the vinyl carbon, sterically impeding the approach of monomer units to the growing chain end. nih.gov In contrast, the placement of the -CF3 groups on the phenyl ring in this compound allows for ready polymerization. researchgate.netepa.gov

The most significant influence of the 3,5-bis(trifluoromethyl) groups on the polymerization of styrene is electronic. The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms. The presence of two such groups on the phenyl ring substantially reduces the electron density of the aromatic system.

This electron-withdrawing effect enhances the reactivity of the styrene monomer toward free-radical polymerization. Research has shown that the rate of polymerization for this compound is considerably faster than that of unsubstituted styrene. researchgate.netepa.gov The electron deficiency on the phenyl ring influences the vinyl group, making the double bond more susceptible to attack by initiating radicals.

A comparative study of the polymerization rates of various fluorinated styrenes initiated by AIBN demonstrated a clear trend where monomers with strong electron-withdrawing groups polymerized faster than styrene. researchgate.netepa.gov The observed order of polymerization rates is detailed in the table below.

| Monomer | Relative Polymerization Rate |

|---|---|

| 4-Trifluoromethyl-tetrafluorostyrene (TFMTFS) | Highest |

| This compound (35BTFMS) | > |

| 2,5-Bis(trifluoromethyl)styrene (25BTFMS) | > |

| Pentafluorostyrene (PFS) | > |

| 2-Trifluoromethylstyrene (2TFMS) | > |

| Styrene (St) | Lowest |

Data sourced from research monitoring the ¹H NMR spectra of the double bond hydrogen during polymerization in benzene and dioxane. researchgate.netepa.gov

The enhanced reactivity of this compound compared to styrene underscores the powerful electronic influence of the meta-positioned trifluoromethyl groups, which outweighs any minor steric hindrance they might present to the polymerization process. researchgate.netepa.gov

Advanced Applications of 3,5 Bis Trifluoromethyl Styrene and Its Polymers in Functional Materials

Polymeric Materials with Enhanced Optical Properties

Polymers derived from 3,5-bis(trifluoromethyl)styrene exhibit notable optical properties, making them suitable for specialized applications such as polymer optical fibers and components requiring high optical transparency. The presence of bulky, electron-withdrawing -CF3 groups influences the polymer's refractive index, reduces optical loss, and enhances thermal stability.

Polymer Optical Fibers (POFs)

The synthesis of polymers from trifluoromethyl-substituted styrenes, including this compound (35BTFMS), has been a subject of research for optical applications. researchgate.net These monomers can be readily polymerized through free-radical initiation to form homopolymers or copolymers. researchgate.netresearchgate.net Copolymers of these fluorinated styrenes with monomers like methyl methacrylate (MMA) are particularly promising for use as novel optical materials. researchgate.net

The key advantage of incorporating fluorine is the reduction of light absorption in the visible to near-infrared spectrum, a critical factor for optical signal transmission. researchgate.net This is because the C-F bond has a lower vibrational absorption at these wavelengths compared to the C-H bond, which is a primary source of optical loss in standard polymers like poly(methyl methacrylate) (PMMA). researchgate.net Research has shown that fluorination can decrease not only the density of C-H bonds but also the absorption associated with each remaining C-H bond. researchgate.net Copolymers of 35BTFMS with MMA are transparent, flexible, and thermally stable, making them excellent candidates for next-generation POFs. researchgate.netresearchgate.net

Table 1: Properties of Trifluoromethyl-Substituted Styrene (B11656) Copolymers for Optical Applications

| Monomer | Comonomer | Key Properties | Potential Application |

|---|---|---|---|

| This compound (35BTFMS) | Methyl Methacrylate (MMA) | Decreased light absorption, thermal stability, transparency, flexibility. researchgate.netresearchgate.net | Polymer Optical Fibers (POFs). researchgate.net |

| 2-Trifluoromethyl styrene (2TFMS) | Methyl Methacrylate (MMA) | High glass transition temperature (Tg), transparency, thermal stability. researchgate.net | Optical Materials. researchgate.net |

Optical Transparency Enhancement in Fluorinated Polymers

The introduction of fluorine, particularly through monomers like this compound, is a well-established strategy for enhancing the optical transparency of polymers. The high electronegativity and low polarizability of fluorine atoms lead to a decrease in the refractive index and optical dispersion.

Fluorinated polymers generally exhibit lower water absorption compared to their non-fluorinated counterparts. researchgate.net For instance, copolymerizing MMA with highly fluorinated styrenes can significantly reduce water uptake, which is beneficial as absorbed water can increase optical scattering and absorption losses. researchgate.net Furthermore, the incorporation of bulky -CF3 groups can disrupt polymer chain packing, reducing crystallinity and the potential for light scattering, thereby improving transparency. uliege.be These characteristics are highly desirable for materials used in optical waveguides, anti-reflective coatings, and other photonic devices.

Dielectric Polymers and Organic Field-Effect Transistors (OFETs)

Polymers of trifluoromethyl-substituted styrenes have been investigated as gate dielectrics in Organic Field-Effect Transistors (OFETs). The strong dipole moment of the C-F bond significantly influences the dielectric properties of these materials, affecting device performance through polarization effects at the semiconductor-dielectric interface and within the bulk dielectric.

Interfacial and Bulk Polarization Effects

When used as a gate dielectric, a polymer based on a trifluoromethyl-styrene monomer demonstrates distinct interfacial and bulk polarization behaviors compared to non-fluorinated polystyrene (PS). osti.gov The trifluoromethyl groups alter the electronic and charge storage capabilities of the polymer. osti.gov Studies comparing polystyrene with poly(3-trifluoromethyl styrene) (P3TFMS) show that the fluorinated polymer leads to more stable threshold voltage (Vth) shifts due to beneficial interface and bulk charge trapping properties. osti.gov This suggests that while both interfacial and bulk polarization occur, the nature of charge trapping is different. The results are consistent with the trifluoromethyl-bearing polymer having fewer interfacial trap states but more stable bulk trap states. osti.gov

Impact on Threshold Voltage (Vth)

The choice of dielectric material has a profound impact on the threshold voltage (Vth), which is the minimum gate voltage required to turn on the transistor. Polymers containing trifluoromethylstyrene (B14748457) have been shown to significantly alter the Vth of OFETs.

In a comparative study, OFETs using a P3TFMS dielectric exhibited an initial Vth of approximately -17 V, which is a substantially lower magnitude than the -35 V observed for devices using standard polystyrene. osti.gov Furthermore, after a charging process, the P3TFMS devices showed a larger Vth shift (ΔVth of ~32 V) compared to the PS devices (ΔVth of ~17 V). osti.gov This indicates that the fluorinated dielectric not only lowers the initial turn-on voltage but also enhances the charge storage capacity in the bulk material, making it potentially attractive for electret applications in memory devices. osti.gov

Table 2: Comparison of Electrical Properties for Polystyrene (PS) and Poly(3-trifluoromethyl styrene) (P3TFMS) Dielectrics in OFETs

| Property | Polystyrene (PS) | Poly(3-trifluoromethyl styrene) (P3TFMS) |

|---|---|---|

| Initial Threshold Voltage (Vth,i) | ~ -35 V osti.gov | ~ -17 V osti.gov |

| Threshold Voltage Shift (ΔVth) after charging | ~ 17 V osti.gov | ~ 32 V osti.gov |

| Inferred Interfacial Trap States | More numerous osti.gov | Fewer osti.gov |

Reduction of Surface Trap States

A critical factor for stable and reliable OFET operation is the quality of the interface between the organic semiconductor and the gate dielectric. Surface trap states at this interface can capture charge carriers, leading to device instability and hysteresis. Fluorine-rich polymer dielectrics have been shown to improve device reliability. rsc.org

The use of trifluoromethyl-substituted polystyrene dielectrics leads to a reduction in the number of interfacial trap states. osti.gov This is evidenced by the lower initial threshold voltage and more stable device performance under repeated charge/discharge cycles. osti.gov The reduction in these detrimental trap states contributes to more predictable and reliable transistor operation, which is essential for the development of advanced organic electronic circuits. osti.gov

High-Performance Fluorinated Polymers

Polymers derived from this compound exhibit a range of enhanced properties that make them suitable for demanding applications. Research into trifluoromethyl-substituted styrene polymers has demonstrated their potential for creating materials with superior thermal stability, modified dielectric properties, reduced water uptake, and tailored gas permeability.

The introduction of trifluoromethyl groups into the polystyrene backbone can significantly enhance thermal stability. While specific thermogravimetric analysis (TGA) data for poly(this compound) is not widely published, studies on related fluorinated polymers show a clear trend of increased thermal resistance. For instance, a styrene derivative featuring a cyclic perfluoroalkylene group exhibited a 10% weight loss temperature (Td10%) of 359 °C. researchgate.net This is a notable improvement over other fluorinated polystyrenes, such as n-C4F9-substituted polystyrene, which has a reported Td10% of 296 °C. researchgate.net The inherent strength of the carbon-fluorine bond and the bulky nature of the -CF3 groups contribute to a more rigid polymer chain, requiring higher temperatures to initiate thermal degradation. Research has confirmed the synthesis of thermally stable polymers from this compound, indicating their suitability for high-temperature applications. researchgate.net

Table 1: Thermal Decomposition Temperatures of Related Fluorinated Polystyrenes

| Polymer | Td10% (°C) |

| Styrene derivative with cyclic perfluoroalkylene group | 359 |

| n-C4F9-substituted polystyrene | 296 |

For applications in microelectronics and high-frequency communications, materials with a low dielectric constant (low-κ) are essential to minimize signal delay and cross-talk. The incorporation of fluorine is a well-established strategy for lowering the dielectric constant of polymers. The high electronegativity of fluorine atoms leads to a reduction in the polarizability of the C-F bond compared to the C-H bond. Furthermore, the bulky trifluoromethyl groups increase the free volume within the polymer matrix, which further decreases the dielectric constant.

Table 2: Dielectric Constants of Various Polymers

| Material | Dielectric Constant (κ) |

| Poly(aryl ether ketone) with -CF3 groups | 2.839 |

| Polystyrene | 2.4 - 2.6 |

| Polypropylene | 2.2 - 2.6 |

Polymers used in electronic and outdoor applications must exhibit low water absorption to maintain their electrical and mechanical integrity over time. Fluorinated polymers are renowned for their hydrophobic and oleophobic properties. The presence of trifluoromethyl groups on the styrene monomer makes the resulting polymer highly resistant to moisture.

The standard test for water absorption in plastics is ASTM D570, which measures the percentage increase in weight after immersion in water for a specified time. specialchem.com While specific ASTM D570 data for poly(this compound) is not available, the inherent hydrophobicity imparted by the fluorine atoms strongly suggests that its water uptake would be significantly lower than that of standard polystyrene. For comparison, lightweight concrete modified with polystyrene has a moisture absorption capacity of 6.9%. eajournals.org The low surface energy of fluorinated polymers minimizes interactions with water molecules, preventing them from penetrating the polymer bulk.

The gas permeability of polymers is a critical property for applications such as gas separation membranes and protective coatings. The incorporation of bulky side groups, such as trifluoromethyl groups, can increase the fractional free volume of a polymer, which generally leads to higher gas permeability.

Specific gas permeability data for poly(this compound) is not yet documented in the available literature. However, the field of fluorinated polymers offers insights into the expected behavior. For instance, amorphous perfluorinated copolymers are known to have some of the highest gas permeabilities of any known polymer. This suggests that polymers of this compound could also exhibit interesting gas transport properties, though experimental data is needed for confirmation.

Organic Semiconductors and Photovoltaic Applications

The electron-withdrawing nature of trifluoromethyl groups makes this compound a valuable building block for organic electronic materials. By incorporating this monomer into conjugated polymers, it is possible to tune the electronic properties of the resulting materials for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).

The performance of organic electronic devices is critically dependent on the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the active materials. The trifluoromethyl group is a strong electron-withdrawing group, and its incorporation into an aromatic system can significantly lower the energy of the LUMO.

Computational chemistry, specifically Density Functional Theory (DFT), is a powerful tool for predicting the HOMO and LUMO energy levels of molecules. scirp.org Studies on related compounds have shown that the introduction of trifluoromethyl groups leads to a stabilization of the LUMO level, while the HOMO level is less affected. This allows for precise tuning of the HOMO-LUMO gap, which in turn influences the optical and electronic properties of the material. While the specific HOMO and LUMO energy levels for this compound have not been experimentally reported, DFT calculations can provide a reliable estimate. This ability to engineer the frontier molecular orbitals is crucial for designing new materials for organic solar cells and other electronic applications.

Development of n-Type Organic Semiconductors

The strategic incorporation of fluorine atoms is a well-established method for designing n-type (electron-transporting) organic semiconductors. The potent electron-withdrawing nature of the trifluoromethyl (CF₃) group can significantly lower the frontier molecular orbital energy levels (HOMO and LUMO) of a polymer, facilitating electron injection and transport. Polymers derived from this compound are therefore of considerable interest for applications in organic electronics.

Research into the closely related poly(3-trifluoromethylstyrene) (P3TFMS) has provided insight into the effects of CF₃ groups on a polystyrene backbone. When used as a gate dielectric in pentacene-based organic field-effect transistors (OFETs), P3TFMS demonstrates markedly different electronic properties compared to unsubstituted polystyrene (PS). osti.govaip.org The trifluoromethyl-bearing polymers exhibit significantly lower initial threshold voltages and larger threshold voltage shifts after charging, which is consistent with P3TFMS having fewer interfacial trap states but more stable bulk trap states. osti.govaip.org These findings suggest that the two CF₃ groups in poly(this compound) would further enhance these n-type characteristics, making it a promising candidate for use in organic electronic devices such as nonvolatile OFETs, which are used in memory, sensing, and logic elements. osti.govaip.org

Comparison of Electronic Properties in Polystyrene-Based OFETs

| Polymer Dielectric | Initial Threshold Voltage (Vth,i) | Threshold Voltage Shift (ΔVth) After Charging | Key Finding |

|---|---|---|---|

| Polystyrene (PS) | ca. -35 V | ca. 17 V | Standard performance with higher initial Vth. osti.govaip.org |

| Poly(3-trifluoromethylstyrene) (P3TFMS) | ca. -17 V | ca. 32 V | Lower initial Vth and larger, more stable voltage shift, indicating fewer interfacial traps and more stable bulk traps. osti.govaip.org |

Polymer Solar Cells (PSCs) with High Open-Circuit Voltages

A critical factor for achieving high power conversion efficiency (PCE) in polymer solar cells is maximizing the open-circuit voltage (Vₒ꜀). A proven strategy to increase Vₒ꜀ is to incorporate strongly electron-withdrawing groups, such as fluorine atoms, into the conjugated polymer structure. rsc.orgexpresspolymlett.com This modification effectively lowers the highest occupied molecular orbital (HOMO) energy level of the polymer. rsc.orgmdpi.com A deeper HOMO level increases the energy difference between the HOMO of the donor material and the LUMO of the acceptor material in the bulk heterojunction (BHJ) active layer, which directly translates to a higher potential Vₒ꜀ for the device. mdpi.com

Impact of Fluorination on Polymer Properties and PSC Performance

| Polymer Acceptor | Open-Circuit Voltage (Voc) | Short-Circuit Current (Jsc) | Power Conversion Efficiency (PCE) |

|---|---|---|---|

| P(NDI2OD-T2) (Non-fluorinated) | 1.03 V | 4.45 mA cm-2 | 2.02% researchgate.net |

| P(NDI2OD-T2F) (Fluorinated) | 1.00 V | 11.68 mA cm-2 | 6.09% researchgate.net |

Biomedical and Pharmaceutical Applications (Prohibited Content Excluded)

While specific biomedical studies on poly(this compound) are limited, the known properties of fluorinated polymers suggest significant potential in this field. Fluoropolymers are often explored for medical devices due to their chemical inertness, stability, and unique surface properties. nih.govnih.gov

The incorporation of trifluoromethyl groups can enhance the biocompatibility and hemocompatibility of materials. For instance, a trifluoromethyl-functionalized polyester demonstrated enhanced hemocompatibility compared to its non-fluorinated analog, poly(lactic acid), by adsorbing a higher ratio of albumin to fibrinogen from human blood plasma. nih.gov Furthermore, extracts from this fluorinated polymer showed no in vitro cytotoxicity. nih.gov Fluorinated polymers are candidates for cardiovascular devices, such as stent coatings and vascular prostheses, owing to their lower thrombogenicity. nih.govnih.gov For example, Polyzene-F®, a commercially available poly[bis(trifluoroethoxy)phosphazene], has been used in stent coatings. nih.gov

Moreover, polystyrene-based block copolymers like poly(styrene-block-isobutylene-block-styrene) (SIBS) have a proven track record in medical applications, including as a carrier for drug-eluting stents, demonstrating excellent biocompatibility and biostability. nih.gov The combination of a polystyrene backbone with trifluoromethyl functionalization could therefore yield materials with the requisite inertness and surface properties for advanced biomedical applications, such as medical device coatings and stable implantable components.

Other Emerging Applications in Advanced Materials Science

The distinct properties conferred by the 3,5-bis(trifluoromethyl)phenyl moiety are enabling the use of its polymers in several other cutting-edge areas of materials science.

Advanced Optical Materials: Copolymers containing trifluoromethyl-substituted styrenes have been found to be transparent, thermally stable, and possess high optical transmittance. researchgate.net These properties make them suitable candidates for novel optical materials, such as components for plastic optical fibers or advanced lenses where thermal stability and clarity are paramount. researchgate.net

Low Surface Energy Coatings: Fluorinated polymers are renowned for their low surface energy, leading to hydrophobic and oleophobic surfaces. taskcm.com Polymers incorporating highly fluorinated styrene monomers have been shown to create surfaces with high water contact angles, reaching up to 122°. acs.org This makes polymers from this compound attractive for creating robust, self-cleaning, and water-repellent coatings for a variety of applications, from textiles to electronics. nih.govnih.gov

High-Temperature Polymers: Homopolymers of 3,5-disubstituted styrenes can exhibit unusual thermal behavior. nsf.gov Studies on analogous structures like poly(3,5-di-tert-butylstyrene) show they can lack a conventional glass transition temperature below their decomposition point and can remain as free-flowing powders even after being heated to over 250 °C. nsf.gov This suggests potential applications in high-temperature processing or as specialty additives where thermal stability is crucial.

Polymer Electrets: As discussed previously, trifluoromethylated polystyrenes show promise as electrets—dielectric materials that can store a static electric charge for extended periods. osti.govaip.org These materials are being investigated for use in electromechanical energy harvesting, nonvolatile memory devices, and sensitive electronic sensors. aip.org

Emerging Applications and Key Enabling Properties

| Application Area | Key Property of Fluorinated Polystyrene | Potential Use |

|---|---|---|

| Optical Materials | High transmittance, thermal stability. researchgate.net | Plastic optical fibers, lenses. |

| Advanced Coatings | Low surface energy, hydrophobicity. acs.org | Water-repellent and self-cleaning surfaces. |

| High-Temperature Polymers | Unusual thermal stability, high decomposition temperature. nsf.gov | Specialty additives, high-performance components. |

| Electronics | Stable charge storage (electret behavior). osti.govaip.org | Nonvolatile memory, sensors, energy harvesting. |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov DFT calculations are instrumental in predicting the geometry, reactivity, and spectroscopic profiles of molecules like 3,5-Bis(trifluoromethyl)styrene. By using functionals such as B3LYP, researchers can achieve a high level of accuracy that correlates well with experimental data. mdpi.comdamascusuniversity.edu.sy A quantum-chemical calculation on related trifluoromethylstyrene (B14748457) molecules has been performed using the DFT PBE0 method in the 6-311G** basis to obtain optimized geometrical and electronic structures. fluorine1.ru

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for understanding the reactive behavior of a molecule. uni-muenchen.de It illustrates the charge distribution on the molecular surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). uni-muenchen.deyoutube.com The MEP map is color-coded, with red indicating regions of highest electron density (most negative potential, attractive to electrophiles) and blue indicating regions of lowest electron density (most positive potential, attractive to nucleophiles). uni-muenchen.de

For this compound, the MEP map would be expected to show a high electron density (red) around the vinyl group, making it susceptible to electrophilic attack, a key step in polymerization. Conversely, the presence of two strongly electron-withdrawing trifluoromethyl (-CF3) groups would create a significant electron-deficient (blue) region on the aromatic ring. This electron deficiency influences the molecule's reactivity and intermolecular interactions. In a study on a related compound, N-(3,5-bis(trifluoromethyl)benzyl)stearamide, MEP analysis revealed an electron-rich region around the carbonyl oxygen and an electron-deficient region around the amide nitrogen. mdpi.comresearchgate.net It also identified lipophilic interaction sites on the 3,5-bis(trifluoromethyl)phenyl moiety. mdpi.com

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict a molecule's reactivity and electronic properties. youtube.comwikipedia.org The HOMO acts as an electron donor, representing the nucleophilic character of a molecule, while the LUMO acts as an electron acceptor, representing its electrophilic character. youtube.comlibretexts.org The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability; a large gap implies high stability and low reactivity, whereas a small gap suggests higher reactivity. mdpi.com

In the case of this compound, the HOMO is expected to be localized primarily on the vinyl group, consistent with its role as the reactive site for polymerization. The LUMO is likely distributed over the aromatic ring, influenced by the electron-withdrawing -CF3 groups. The energy of the HOMO indicates the ease of donating electrons, while the LUMO energy relates to the ability to accept electrons. DFT studies on related molecules provide insight into these values. For instance, calculations on N-(3,5-bis(trifluoromethyl)benzyl)stearamide showed a low HOMO energy (-7.38 eV), indicating difficulty in electron donation, and a large HOMO-LUMO gap (5.54 eV), suggesting low chemical reactivity for that specific molecule. mdpi.com

Table 1: Quantum Chemical Descriptors for a Related Amide Derivative

| Descriptor | Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -7.38 | Difficulty of electron donation |

| LUMO Energy | -1.84 | |

| HOMO-LUMO Gap (η) | 5.54 | Low chemical reactivity, high stability |

| Chemical Potential (μ) | -4.61 | Good chemical stability |

| Electronegativity (χ) | 4.61 | High |

Data derived from a study on N-(3,5-bis(trifluoromethyl)benzyl)stearamide. mdpi.com

Vibrational Analysis and Spectroscopic Correlations

Theoretical vibrational analysis using DFT is a standard method for assigning and interpreting experimental infrared (IR) and Raman spectra. researchgate.net By calculating the vibrational frequencies and intensities, researchers can correlate them with specific molecular motions (e.g., stretching, bending). The calculated frequencies are often scaled to correct for anharmonicity and basis set limitations, leading to excellent agreement with experimental data. mdpi.comresearchgate.net

For this compound, key vibrational modes would include the C=C stretching of the vinyl group, C-H stretching and bending of both the vinyl and aromatic parts, and the characteristic strong absorptions from the C-F stretching modes of the trifluoromethyl groups. DFT calculations on 3,5-Bis(trifluoromethyl) phenylboronic acid have been used to perform normal coordinate analysis and assign fundamental frequencies. researchgate.net Similarly, a study on N-(3,5-bis(trifluoromethyl)benzyl)stearamide showed good agreement between the experimental FT-IR spectrum and the spectrum simulated using B3LYP/6-311+G(d,p) calculations. mdpi.com

Table 2: Experimental vs. Calculated FT-IR Frequencies for Functional Groups in a Related Amide

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Scaled Frequency (cm⁻¹) |

|---|---|---|

| N–H Stretch | 3290.54 | 3642.71 |

| C=O Stretch | 1647.48 | 1739.37 |

| C–N Stretch | 1285.09 | 1280.41 |

| Asymmetric C–F Stretch | 1174.98 | 1169.85 |

| Symmetric C–F Stretch | 1115.40 | 1123.66 |

Data derived from a study on N-(3,5-bis(trifluoromethyl)benzyl)stearamide. mdpi.com

Molecular Dynamics Simulations in Polymer Systems

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com In polymer science, MD simulations provide crucial insights into the structure-property relationships of macromolecules that are often difficult to probe experimentally. rsc.org These simulations can model polymers in various states (melt, glassy, solution) to predict macroscopic properties from atomic-scale behavior. researchgate.netfrontiersin.org

For polymers derived from this compound, MD simulations could be employed to investigate:

Chain Conformation and Packing: How the bulky and rigid -CF3 groups influence the polymer chain's flexibility, conformation, and how chains pack in the solid state.

Glass Transition Temperature (Tg): Predicting the Tg, a key parameter for polymer application, by simulating the cooling of the polymer melt and observing the change in properties like density or mobility.

Mechanical Properties: Simulating the response of the polymer matrix to mechanical stress to predict properties like Young's modulus, tensile strength, and deformation behavior.

Thermoresponsive Behavior: Investigating phase transitions, such as the lower critical solution temperature (LCST) in different solvents. frontiersin.org

While specific MD studies on poly(this compound) are not widely available, the methodology is well-established for other polymers like polystyrene and polycarbonates. researchgate.net

Theoretical Modeling of Polymerization Kinetics and Thermodynamics

The polymerization of vinyl monomers like styrene (B11656) can be modeled to predict reaction rates, monomer conversion, and the molecular weight distribution of the resulting polymer. scielo.brresearchgate.net The driving force for the ring-opening polymerization of many cyclic monomers is their ring strain. wiley-vch.de However, for vinyl monomers, polymerization is driven by the conversion of a π-bond in the monomer to a σ-bond in the polymer, a process that is typically exothermic.

Theoretical models for the polymerization of this compound would need to account for several factors:

Thermodynamics: The Gibbs free energy of polymerization (ΔGp) must be negative for the reaction to be favorable. wiley-vch.de This is influenced by the enthalpy (ΔHp) and entropy (ΔSp) of polymerization. The strong electronic effects of the -CF3 groups could influence the stability of the monomer versus the polymer.

Kinetics: Kinetic models, often based on mechanisms of initiation, propagation, and termination, can predict the rate of polymerization. scielo.br For free-radical polymerization, phenomena like the gel effect, where termination reactions slow down at high conversion due to increased viscosity, must be included for accurate predictions. scielo.br The electron-deficient nature of the aromatic ring in this compound would likely make it a candidate for anionic or controlled radical polymerization techniques.

Structure-Property Relationship Predictions at the Molecular Level

A primary goal of computational chemistry is to predict macroscopic properties from molecular structure. For this compound and its corresponding polymer, theoretical studies provide a direct link between the atomic arrangement and material performance.

Monomer Reactivity: As established by DFT and FMO analysis, the vinyl group is the center of reactivity, while the -CF3 groups modulate the electronic properties of the entire molecule. This understanding allows for the selection of appropriate polymerization methods.

Polymer Properties: The inclusion of fluorine is known to impart unique properties to polymers, such as high thermal stability, chemical resistance, low surface energy (hydrophobicity), and specific dielectric properties. Computational models can quantify these effects. For example, MD simulations can predict a low surface energy, while DFT calculations on polymer fragments can help predict thermal degradation pathways and dielectric constants. The rigidity imparted by the bulky -CF3 groups, observable in MD simulations, would be expected to lead to a high glass transition temperature (Tg) and good mechanical stiffness in the final polymer.

Future Research Directions and Challenges

Development of Novel Synthetic Routes with Improved Efficiency and Selectivity

A promising approach involves the exploration of innovative catalytic systems. The development of catalysts that can facilitate the direct and selective introduction of trifluoromethyl groups onto the styrene (B11656) backbone would be a major breakthrough. Additionally, investigating greener and more sustainable synthetic methods, such as those utilizing flow chemistry or biocatalysis, could lead to more environmentally friendly and cost-effective production processes. For example, the use of photocatalysis and electrocatalysis are emerging as green and efficient methods for synthesizing complex organic compounds. sioc-journal.cn

Exploration of New Polymerization Methodologies for Enhanced Control

While free-radical polymerization of 3,5-bis(trifluoromethyl)styrene has been demonstrated, achieving precise control over the polymer architecture, molecular weight, and dispersity remains a challenge. researchgate.net Future research should focus on exploring and optimizing controlled/living radical polymerization (CRP) techniques for this monomer. Methods like atom transfer radical polymerization (ATRP), reversible addition-fragmentation chain-transfer (RAFT) polymerization, and nitroxide-mediated polymerization (NMP) offer the potential to synthesize well-defined homopolymers and block copolymers with tailored properties. mdpi.comresearchgate.net

For instance, nitroxide-mediated polymerization has been shown to be effective in the copolymerization of α-trifluoromethylstyrenes with styrene, allowing for control over the monomer incorporation ratio. mdpi.com Adapting and refining such techniques for this compound could open the door to novel materials with advanced functionalities. Furthermore, investigating the impact of polymerization conditions, such as temperature, initiator concentration, and solvent choice, on the polymerization kinetics and resulting polymer characteristics is crucial for optimizing these processes. researchgate.net

Design of Advanced Multifunctional Materials incorporating this compound

The incorporation of this compound into polymers imparts unique properties such as increased thermal stability, chemical resistance, and altered optical and dielectric characteristics. A key area for future research is the rational design of advanced multifunctional materials that leverage these properties. This includes the synthesis of block copolymers where one block consists of poly(this compound) and the other block possesses complementary functionalities.

Such materials could find applications in diverse fields. For example, block copolymers could self-assemble into well-defined nanostructures suitable for applications in nanotechnology, such as templates for nanowire fabrication. researchgate.net Furthermore, the development of copolymers with other monomers, like methacrylates, could lead to novel optical materials with high transparency and thermal stability. researchgate.net The exploration of these copolymers for biomedical applications, such as in drug delivery systems or as components of medical devices, also presents an exciting research frontier. weiyougroup.org

Deeper Understanding of Structure-Property Relationships through Advanced Characterization and Computational Approaches

A fundamental understanding of the relationship between the molecular structure of polymers containing this compound and their macroscopic properties is essential for designing materials with specific performance characteristics. Future research should employ a combination of advanced characterization techniques and computational modeling to elucidate these relationships.

Techniques such as X-ray scattering, atomic force microscopy, and advanced spectroscopic methods can provide detailed insights into the morphology and surface properties of these polymers. Concurrently, computational approaches, such as molecular dynamics simulations and density functional theory (DFT) calculations, can be used to predict polymer conformations, intermolecular interactions, and ultimately, material properties. mdpi.com This synergistic approach will enable a more predictive and efficient material design process, accelerating the discovery of new materials with desired functionalities.

Scalability and Industrial Feasibility of Synthesis and Polymerization Processes

For this compound to have a significant impact in industrial applications, the synthesis of the monomer and its subsequent polymerization must be scalable and economically viable. A major challenge lies in transitioning the synthetic routes and polymerization methodologies from the laboratory bench to an industrial scale. This requires a thorough investigation of process parameters to ensure consistent product quality, high yields, and safe operation.

Future research should focus on process optimization, including the development of robust and reusable catalyst systems, the implementation of continuous manufacturing processes, and the minimization of waste streams. A comprehensive techno-economic analysis will be crucial to assess the commercial feasibility of producing and utilizing polymers based on this compound. Overcoming these scalability challenges will be key to unlocking the widespread application of this promising fluorinated monomer in various technological fields.

Q & A

Q. What are the common synthetic routes for preparing 3,5-Bis(trifluoromethyl)styrene, and how can reaction conditions be optimized?

- Methodological Answer : A typical synthesis involves halogenation of 3,5-bis(trifluoromethyl)toluene derivatives followed by β-elimination. For example, 3,5-bis(trifluoromethyl)benzyl bromide (CAS 302911-98-4) can be dehydrohalogenated using strong bases like KOtBu in THF at 60–80°C . Alternatively, Friedel-Crafts alkylation of trifluoromethyl-substituted arenes with vinyl halides may be employed, requiring Lewis acid catalysts (e.g., AlCl₃) in anhydrous conditions . Optimization includes monitoring reaction progress via <sup>19</sup>F NMR to track fluorine environments and adjusting stoichiometry to minimize byproducts like dimerized styrenes.

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- NMR : <sup>1</sup>H NMR (CDCl₃) shows a vinyl proton triplet (δ 5.2–5.4 ppm, J = 10–12 Hz) and aromatic singlet (δ 7.6–7.8 ppm). <sup>19</sup>F NMR reveals two equivalent -CF₃ groups (δ -62 to -64 ppm) .

- Mass Spectrometry : Electron ionization (EI-MS) displays a molecular ion peak at m/z 240.15 (C₁₀H₆F₆<sup>+</sup>) with fragments at m/z 221 (loss of F) and 169 (C₇F₃<sup>+</sup>) .

- Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column (acetonitrile/water gradient) confirms purity >95% .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods to avoid inhalation .

- Storage : Keep in amber glass bottles under inert gas (Ar/N₂) at -20°C to prevent polymerization. Avoid proximity to oxidizers or strong acids .

- Spill Management : Absorb with inert materials (vermiculite) and dispose as halogenated waste. Neutralize residues with 10% NaOH .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental spectroscopic data for this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) predict vibrational frequencies and NMR chemical shifts. For example, discrepancies in <sup>19</sup>F NMR shifts between experimental (δ -63 ppm) and theoretical (δ -60 ppm) data may arise from solvent effects or basis set limitations. Hybrid QM/MM simulations incorporating solvation models (e.g., PCM) improve accuracy . Cross-validate with X-ray crystallography of derivatives (e.g., thiourea complexes in ) to refine structural parameters.

Q. What strategies mitigate side reactions during polymerization of this compound?

- Methodological Answer :

- Initiator Selection : Use radical initiators (AIBN) at 60–70°C with strict oxygen exclusion to prevent chain termination. For anionic polymerization, employ n-BuLi in THF at -78°C .

- Monomer Purification : Pre-treat styrene with basic alumina to remove inhibitors like hydroquinone.

- Kinetic Analysis : Monitor molecular weight distribution via GPC-MALS. Adjust monomer-to-initiator ratios to suppress branching, evidenced by deviations from Schulz-Flory distributions .

Q. How do steric and electronic effects of -CF₃ groups influence regioselectivity in Diels-Alder reactions with this compound?

- Methodological Answer : The electron-withdrawing -CF₃ groups increase dienophile reactivity but introduce steric hindrance. In reactions with cyclopentadiene, DFT calculations show preferential endo transition states (ΔG‡ = 18–22 kcal/mol) due to secondary orbital interactions between -CF₃ and the diene. Experimental validation via <sup>13</sup>C NMR kinetic isotope effects (KIEs) confirms computational predictions . Competing ortho- vs. para-addition pathways are minimized using bulky dienes (e.g., 2-tert-butyl-1,3-butadiene) .

Data Contradiction Analysis

Q. Why do reported melting points for this compound derivatives vary across studies?

- Methodological Answer : Variations arise from polymorphic forms or impurities. For example, 3,5-bis(trifluoromethyl)benzoic acid (CAS 725-89-3) has reported mp 140–144°C , but recrystallization from hexane vs. ethanol yields different crystal habits (monoclinic vs. orthorhombic). SC-XRD and DSC analysis clarify phase transitions, while <sup>1</sup>H NMR quantifies residual solvent content (<2% required for reproducibility) .

Tables of Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.